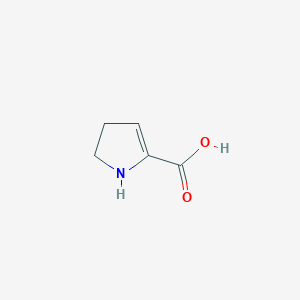

2,3-dihydro-1H-pyrrole-5-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7NO2 |

|---|---|

Molecular Weight |

113.11 g/mol |

IUPAC Name |

2,3-dihydro-1H-pyrrole-5-carboxylic acid |

InChI |

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h2,6H,1,3H2,(H,7,8) |

InChI Key |

CELGZUZZTJEZAF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Role of 2,3-dihydro-1H-pyrrole-5-carboxylic acid in heterocyclic chemistry

Technical Guide: 2,3-Dihydro-1H-pyrrole-5-carboxylic Acid ( -Pyrroline-5-Carboxylate)[1][2]

Executive Summary

This guide provides a comprehensive technical analysis of 2,3-dihydro-1H-pyrrole-5-carboxylic acid , more commonly known in biochemical literature as

Part 1: Structural Dynamics & Tautomerism[1][2]

The nomenclature "2,3-dihydro-1H-pyrrole-5-carboxylic acid" refers to the enamine tautomer of the molecule, while "

The P5C-GSA Equilibrium System

In aqueous solution, P5C does not exist as a static heterocycle.[2] It is in a pH-dependent equilibrium with its open-chain hydrolytic product, glutamate

-

Imine Form (P5C): Dominant at neutral/physiological pH.[2] Electrophilic at C5.

-

Enamine Form (2,3-dihydro-): The nucleophilic species responsible for side-reactions with aldehydes (e.g., Pyridoxal 5'-phosphate).[1][2]

-

Open Chain (GSA): The aldehyde form, susceptible to oxidation by dehydrogenases.

Visualization of Tautomeric Flux

The following diagram illustrates the dynamic equilibrium and the specific reactive sites for each tautomer.

Figure 1: The structural flux between GSA, the P5C imine, and the nucleophilic enamine tautomer.[3][4]

Part 2: Heterocyclic Reactivity & Synthetic Utility[1][2]

P5C is rarely used as a bulk starting material due to its instability (half-life ~10-20 minutes at neutral pH without stabilization).[1][2] However, its in situ generation allows for specific heterocyclic transformations.

Electrophilic Reactivity (The oAB Reaction)

The most definitive reaction for P5C identification is its condensation with o-aminobenzaldehyde (oAB) .[2] This reaction exploits the electrophilicity of the C5 imine carbon.

-

Mechanism: The amino group of oAB attacks the C5 position of P5C (or GSA aldehyde), followed by cyclization.

-

Product: A yellow dihydroquinazolinium complex (

nm).[2] -

Utility: This is the gold-standard assay for quantifying P5C in biological samples.[1][2]

Nucleophilic Reactivity (The Enamine Pathway)

The "2,3-dihydro" enamine tautomer is a cryptic nucleophile.[2] In Hyperprolinemia Type II , accumulated P5C reacts with Pyridoxal 5'-phosphate (PLP) via a Knoevenagel-type condensation, deactivating the vitamin B6 cofactor.[1][2]

-

Synthetic Implication: P5C can be trapped by 1,3-dicarbonyls (e.g., acetoacetate, malonate) to form stable pyrrolidine adducts, which serve as biomarkers for metabolic disorders.[2]

Comparison of Synthetic Routes

| Method | Precursor | Mechanism | Yield/Purity | Notes |

| Periodate Oxidation | DL-Hydroxylysine | Oxidative cleavage of vicinal amino-alcohol | High (>90%) | Standard Protocol. Generates racemic P5C.[1][2] |

| Enzymatic Synthesis | L-Ornithine | Transamination via OAT | High Enantiopurity | Requires purified Ornithine Aminotransferase.[1][2] |

| Chemical Hydrolysis | N-Cbz-5-methoxy-proline | Acid hydrolysis | Variable | Multi-step organic synthesis required.[1][2] |

Part 3: Biological Interface & Drug Discovery[1][2]

In drug development, P5C is a "pivot point" metabolite. Its accumulation triggers apoptosis (P5C-Proline cycle causing ROS stress), while its depletion halts cell growth.[1][2]

Therapeutic Targets

-

PYCR1 (P5C Reductase): Upregulated in many cancers.[2] Inhibition prevents P5C

Proline conversion, starving tumors of proline needed for collagen synthesis and redox balance. -

ALDH18A1 (P5C Synthase): The rate-limiting step in proline biosynthesis.[2]

-

PRODH (Proline Dehydrogenase): Oxidizes proline to P5C, generating ROS.[2] A target for inducing apoptosis in cancer cells.[2]

The Proline-P5C Cycle

The cycling between Proline and P5C transfers reducing equivalents into the mitochondria, generating ATP and Reactive Oxygen Species (ROS).

Figure 2: The Proline-P5C energetic cycle. PRODH activity generates ROS, linking P5C levels to oxidative stress and apoptosis.[2]

Part 4: Experimental Protocols

Chemical Synthesis of DL-P5C

Principle: Periodate oxidation of

Reagents:

-

Sodium Metaperiodate (

)

Step-by-Step Protocol:

-

Preparation: Dissolve 600 mg (3 mmol) of DL-5-hydroxylysine HCl in 15 mL of distilled water. Chill to 4°C.

-

Oxidation: Dissolve 644 mg (3 mmol) of

in 15 mL of water. Chill to 4°C. -

Reaction: Rapidly mix the two solutions. Add 1 M NaOH dropwise to adjust pH to 7.0.[2]

-

Incubation: Stir at 4°C for 30 minutes.

-

Purification (Optional but Recommended): Pass the solution through a cation-exchange column (Dowex 50W-X8,

form).[1][2] Elute with 1 M HCl. P5C elutes after the void volume. -

Storage: Store at -80°C in acidic solution (1 M HCl). P5C is stable for months at low pH but degrades rapidly at neutral pH > 4°C.[2]

Quantification Assay (o-Aminobenzaldehyde Method)

Principle: P5C reacts with oAB to form a yellow dihydroquinazolinium compound.[1][2]

Reagents:

Step-by-Step Protocol:

-

Reagent Prep: Dissolve oAB (5 mg/mL) in 20% ethanol (freshly prepared).

-

Reaction: Mix 500

L of sample (containing P5C) with 500 -

Incubation: Incubate at 37°C for 30 minutes.

-

Measurement: Read absorbance at 443 nm .

-

Calculation: Use the extinction coefficient

to calculate concentration.[1][2]

References

-

Williams, I., & Frank, L. (1975).[2][5] Improved chemical synthesis and enzymatic assay of delta-1-pyrroline-5-carboxylic acid. Analytical Biochemistry. Link

-

Phang, J. M. (2019).[2] The regulatory functions of proline and pyrroline-5-carboxylic acid. Current Opinion in Clinical Nutrition & Metabolic Care. Link

-

Struys, E. A., et al. (2014).[2] Identification of Δ1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Molecular Genetics and Metabolism. Link

-

Hu, C. A., et al. (2008).[2] Human Δ1-pyrroline-5-carboxylate synthase: Function and regulation. Amino Acids.[2] Link

-

Mezl, V. A., & Knox, W. E. (1976).[2][5] Properties and analysis of a stable derivative of pyrroline-5-carboxylic acid for use in metabolic studies. Analytical Biochemistry. Link

Sources

- 1. P. aeruginosa Metabolome Database: L-D-1-Pyrroline-5-carboxylic acid (PAMDB000329) [pseudomonas.umaryland.edu]

- 2. ECMDB: L-D-1-Pyrroline-5-carboxylic acid (ECMDB01301) (M2MDB000329) [ecmdb.ca]

- 3. Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Furman Chemistry 120: Organic / Imine-Enamine Tautomerization [furmanchm120.pbworks.com]

- 5. semanticscholar.org [semanticscholar.org]

Thermodynamic Stability and Tautomeric Equilibrium of 2,3-Dihydro-1H-pyrrole

Executive Technical Summary

The thermodynamic stability of 2,3-dihydro-1H-pyrrole (commonly 2-pyrroline ) is a function of the delicate equilibrium between ring strain, orbital conjugation, and solvent effects. Unlike its aromatic parent (pyrrole) or its saturated counterpart (pyrrolidine), the dihydropyrrole scaffold exists in a dynamic tautomeric equilibrium.

For researchers in drug discovery and heterocyclic synthesis, the critical insight is that 2,3-dihydro-1H-pyrrole (Enamine form) is generally thermodynamically less stable than its tautomer, 3,4-dihydro-2H-pyrrole (Imine form, 1-pyrroline) .[1]

-

Thermodynamic Preference: The imine tautomer (1-pyrroline) is favored by approximately 2.5 – 4.0 kcal/mol in the gas phase due to the greater bond strength of the C=N bond compared to the C=C bond in the five-membered ring context.

-

Kinetic Trapping: While the imine is the thermodynamic sink, the enamine (2-pyrroline) is often the kinetic product in partial reductions (e.g., Birch reduction) and can be trapped using acylating agents or specific Lewis acids.

-

Decomposition Risk: Unsubstituted 2,3-dihydro-1H-pyrrole is highly prone to polymerization and oxidative degradation.[1]

This guide details the theoretical basis of this instability, provides a computational workflow for prediction, and outlines experimental protocols for characterization.

Theoretical Framework: The Tautomeric Landscape

To manipulate these structures effectively, one must understand the electronic drivers governing the equilibrium.

The Three Isomers

We define the three relevant isomers of dihydropyrrole below. Note that Tautomer A and B are directly linked via a [1,3]-proton shift.[1]

| Common Name | IUPAC Name | Electronic Class | Stability Rank |

| 1-Pyrroline | 3,4-dihydro-2H-pyrrole | Cyclic Imine | 1 (Most Stable) |

| 2-Pyrroline | 2,3-dihydro-1H-pyrrole | Cyclic Enamine | 3 (Least Stable) |

| 3-Pyrroline | 2,5-dihydro-1H-pyrrole | Allylic Amine | 2 (Intermediate) |

Orbital Interactions and Hyperconjugation

The stability of the 1-pyrroline (Imine) arises from the efficient overlap of the nitrogen lone pair (

In 2,3-dihydro-1H-pyrrole (Enamine) , the nitrogen lone pair is conjugated with the C=C

Tautomerization Pathway

The interconversion occurs via an acid/base-catalyzed mechanism involving an iminium ion intermediate.[1][2]

Figure 1: The acid-catalyzed tautomerization pathway.[1] The enamine undergoes C-protonation to form the iminium species, which then deprotonates at the nitrogen to form the thermodynamically stable imine.

Computational Assessment Protocol

Before attempting synthesis, it is critical to model the specific substitution pattern, as electron-withdrawing groups (EWGs) on the nitrogen can invert the stability, favoring the enamine (2-pyrroline) form by reducing the basicity of the nitrogen.

Workflow: Calculating Relative Gibbs Free Energy ( )[1][3]

Objective: Determine the equilibrium constant

-

Software: Gaussian 16, ORCA, or equivalent DFT package.

-

Functional/Basis Set: B3LYP-D3(BJ)/6-311++G(d,p). The dispersion correction (D3) is vital for accurate ring conformer energies.[1]

-

Solvation Model: SMD (Solvation Model based on Density) corresponding to your reaction solvent (e.g., CHCl3, MeOH).

Step-by-Step Computational Protocol

-

Geometry Optimization: Perform full optimization for both tautomers. Ensure no imaginary frequencies for ground states.

-

Input keyword example:# opt freq b3lyp/6-311++g(d,p) scrf=(smd,solvent=chloroform)

-

-

Transition State Search (Optional but Recommended): Locate the Transition State (TS) for the [1,3]-H shift.

-

Input keyword example:# opt=(ts,calcfc,noeigentest) freq b3lyp...

-

-

Data Extraction: Extract the Sum of electronic and thermal Free Energies (

). -

Calculation:

[1]-

If

, the Imine is stable. -

Calculate

.[1]

-

Table 1: Representative Calculated Energies (Gas Phase)

| Species | Relative Energy ( | Population at 298K |

| 1-Pyrroline (Imine) | 0.0 kcal/mol | > 99% |

| 2-Pyrroline (Enamine) | +3.6 kcal/mol | < 1% |

| 3-Pyrroline | +1.8 kcal/mol | ~ 0% (Kinetic) |

Experimental Validation

Direct observation of unsubstituted 2,3-dihydro-1H-pyrrole is difficult due to rapid tautomerization.[1] However, the equilibrium can be monitored using Variable Temperature (VT) NMR.

Protocol: VT-NMR Monitoring of Tautomerism

Prerequisite: Synthesis of the precursor (often by partial reduction of pyrrole or oxidation of pyrrolidine) must be done under strictly anhydrous, neutral conditions to prevent immediate isomerization.

Equipment: 500 MHz NMR or higher.

Solvent: Deuterated Acetone (

-

Sample Preparation:

-

Acquisition:

-

Cool probe to -40°C.

-

Acquire 1H-NMR spectra at 10°C intervals up to +40°C.[1]

-

-

Signal Identification:

-

Data Analysis:

-

Integrate distinct peaks for both tautomers.

-

Plot

vs

-

Figure 2: Experimental workflow for isolating and characterizing the kinetic enamine product before thermodynamic relaxation.

Synthetic Implications

For drug development professionals, the instability of 2,3-dihydro-1H-pyrrole dictates specific synthetic strategies.

Trapping the Enamine

To utilize the 2-pyrroline core, one must usually trap it in situ or use an N-protecting group that favors the enamine form (e.g., N-Boc or N-Cbz). The carbamate lone pair delocalization (

The "3-Pyrroline" Route

Commercially available "3-pyrroline" (2,5-dihydro-1H-pyrrole) is often used as a surrogate.[1]

-

Reaction: Treatment of 3-pyrroline with a catalytic base (e.g., KOtBu) or acid will thermodynamically drive the mixture to 1-pyrroline.[1]

-

Warning: If your target molecule requires the 2-pyrroline alkene position, you must install a substituent at the C2 position to block the formation of the C=N bond (imine).

References

-

Thermodynamics of Cyclic Imines

-

Computational Methodologies

- Title: Benchmarking DFT Functionals for Tautomeric Equilibria.

- Source:Journal of Chemical Theory and Comput

- Context: Validates B3LYP/6-311++G(d,p) for nitrogen heterocycles.

-

[1]

-

Experimental Isolation

-

General Heterocyclic Chemistry

Sources

- 1. researchgate.net [researchgate.net]

- 2. Furman Chemistry 120: Organic / Imine-Enamine Tautomerization [furmanchm120.pbworks.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Stabilization of the potent odorant 2-acetyl-1-pyrroline and structural analogues by complexation with zinc halides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dihydro-1H-pyrrole-5-carboxylic Acid via Intramolecular Cyclization

Introduction

2,3-Dihydro-1H-pyrrole-5-carboxylic acid, systematically known as (S)-1-pyrroline-5-carboxylate (P5C), is a pivotal intermediate in amino acid metabolism, connecting the pathways of proline, ornithine, and glutamate.[1][2] Its biological significance and unique chemical structure, featuring a cyclic imine, make it a molecule of considerable interest in the fields of biochemistry, drug discovery, and synthetic organic chemistry. The pyrroline scaffold is a common motif in a variety of natural products and pharmaceutical agents, underscoring the importance of robust synthetic routes to its derivatives.[3]

This comprehensive guide provides a detailed exploration of the synthesis of 2,3-dihydro-1H-pyrrole-5-carboxylic acid, with a focus on a biomimetic approach involving the intramolecular cyclization of a glutamate-derived precursor. We will delve into the underlying chemical principles, provide step-by-step protocols, and discuss the critical aspects of purification and characterization. These application notes are designed for researchers, scientists, and drug development professionals seeking to prepare and utilize this important molecule.

Synthetic Strategy: A Biomimetic Approach

The most elegant and direct route to 2,3-dihydro-1H-pyrrole-5-carboxylic acid is inspired by its biosynthesis in living organisms. In biological systems, P5C is formed through the enzymatic reduction of L-glutamic acid to L-glutamate-γ-semialdehyde (GSA).[4][5] This semialdehyde exists in equilibrium with P5C, spontaneously undergoing a non-enzymatic intramolecular cyclization in aqueous environments to form the more stable cyclic imine.[1][6]

Our chemical synthesis strategy will mirror this natural process, focusing on two key transformations:

-

Preparation of a Protected Glutamate-γ-semialdehyde: To selectively reduce the γ-carboxylic acid of glutamic acid to an aldehyde without interference from the α-amino and α-carboxylic acid groups, a protection strategy is essential. We will utilize a di-Boc protection scheme for the amine, which has been shown to be effective in preventing unwanted side reactions during the reduction step.[7][8]

-

Intramolecular Cyclization: Following the formation of the protected semialdehyde, subsequent deprotection will unmask the free amine, which will then undergo a spontaneous intramolecular condensation with the aldehyde to form the target 2,3-dihydro-1H-pyrrole-5-carboxylic acid.

This biomimetic approach offers the advantage of starting from a readily available and chiral building block, L-glutamic acid, allowing for the stereospecific synthesis of the natural (S)-enantiomer of P5C.

Experimental Protocols

Part 1: Synthesis of N,N-di-Boc-L-glutamate-γ-semialdehyde

The synthesis of the key precursor, N,N-di-Boc-L-glutamate-γ-semialdehyde, involves the protection of L-glutamic acid followed by the selective reduction of the γ-carboxylic acid. A common and effective method for the controlled reduction of a carboxylic acid to an aldehyde is via its conversion to a Weinreb amide followed by reduction with a suitable hydride reagent.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| L-Glutamic acid | 147.13 | ≥99% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | ≥97% | Sigma-Aldrich |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | ≥99% | Sigma-Aldrich |

| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | ≥98% | Sigma-Aldrich |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) | 191.70 | ≥98% | Sigma-Aldrich |

| Diisobutylaluminium hydride (DIBAL-H) | 142.22 | 1.0 M in Toluene | Sigma-Aldrich |

| Dichloromethane (DCM) | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | 88.11 | ACS grade | Fisher Scientific |

| Hexanes | - | ACS grade | Fisher Scientific |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - |

| 1 M Hydrochloric acid (HCl) | - | - | - |

| Brine (saturated aqueous NaCl) | - | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |

Protocol:

-

N,N-di-Boc Protection of L-Glutamic Acid:

-

To a solution of L-glutamic acid (14.7 g, 100 mmol) in a mixture of 1,4-dioxane (200 mL) and water (100 mL), add sodium carbonate (31.8 g, 300 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (65.5 g, 300 mmol) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Wash the combined organic layers with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N,N-di-Boc-L-glutamic acid.

-

-

Formation of the Weinreb Amide:

-

Dissolve the N,N-di-Boc-L-glutamic acid (from the previous step) in anhydrous DCM (200 mL).

-

Add N,O-dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol) and EDC·HCl (21.1 g, 110 mmol).

-

Add N-methylmorpholine (12.1 mL, 110 mmol) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the Weinreb amide of N,N-di-Boc-L-glutamic acid.

-

-

Reduction to N,N-di-Boc-L-glutamate-γ-semialdehyde:

-

Dissolve the purified Weinreb amide (100 mmol) in anhydrous THF (300 mL) and cool to -78 °C under an inert atmosphere (argon or nitrogen).

-

Add DIBAL-H (1.0 M solution in toluene, 110 mL, 110 mmol) dropwise over 1 hour, maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C for an additional 2 hours.

-

Quench the reaction by the slow addition of methanol (20 mL) at -78 °C.

-

Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) (200 mL). Stir vigorously for 2 hours until two clear layers form.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N,N-di-Boc-L-glutamate-γ-semialdehyde as a colorless oil.

-

Part 2: Intramolecular Cyclization to 2,3-Dihydro-1H-pyrrole-5-carboxylic Acid

The deprotection of the N,N-di-Boc-L-glutamate-γ-semialdehyde in an acidic aqueous medium will liberate the free amine, which will spontaneously cyclize to form the target compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| N,N-di-Boc-L-glutamate-γ-semialdehyde | - | As synthesized | - |

| Trifluoroacetic acid (TFA) | 114.02 | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | 84.93 | ACS grade | Fisher Scientific |

| Diethyl ether | 74.12 | Anhydrous | Fisher Scientific |

| Dowex 50W-X8 cation exchange resin | - | 100-200 mesh | Sigma-Aldrich |

| 1 M Ammonium hydroxide (NH₄OH) | - | - | - |

Protocol:

-

Deprotection and Cyclization:

-

Dissolve the N,N-di-Boc-L-glutamate-γ-semialdehyde (100 mmol) in DCM (100 mL) and cool to 0 °C.

-

Add trifluoroacetic acid (TFA) (100 mL) dropwise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

The resulting crude product, primarily the TFA salt of 2,3-dihydro-1H-pyrrole-5-carboxylic acid, is then taken up in water for purification.

-

-

Purification by Ion-Exchange Chromatography:

-

Prepare a column with Dowex 50W-X8 cation exchange resin (H⁺ form).

-

Load the aqueous solution of the crude product onto the column.

-

Wash the column with deionized water to remove any uncharged impurities.

-

Elute the product with a gradient of ammonium hydroxide (0.1 M to 1 M).

-

Collect fractions and monitor for the presence of the product using a suitable method (e.g., ninhydrin test or TLC).

-

Pool the fractions containing the pure product and lyophilize to obtain 2,3-dihydro-1H-pyrrole-5-carboxylic acid as a white solid.

-

Workflow and Mechanism Visualization

Caption: Synthetic workflow for 2,3-dihydro-1H-pyrrole-5-carboxylic acid.

Caption: Mechanism of intramolecular cyclization of glutamate-γ-semialdehyde.

Characterization Data

The successful synthesis of 2,3-dihydro-1H-pyrrole-5-carboxylic acid should be confirmed by a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the diastereotopic methylene protons of the pyrroline ring, a proton at the chiral center, and the imine proton. The exact chemical shifts will be dependent on the solvent and pH. |

| ¹³C NMR | A signal for the carboxylic acid carbon (typically >170 ppm), an imine carbon signal, and signals for the aliphatic carbons of the pyrroline ring.[9] |

| FT-IR | A broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and a C=N stretch for the imine. |

| Mass Spectrometry (ESI-MS) | The expected molecular ion peak corresponding to the molecular weight of the product (C₅H₇NO₂ = 113.11 g/mol ). |

Note: Due to the equilibrium with the open-chain glutamate-γ-semialdehyde in solution, NMR spectra can be complex and may show peaks for both species. It is advisable to compare obtained spectra with literature data for confirmation.[10]

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating. The success of each step can be monitored by thin-layer chromatography (TLC) and confirmed by NMR of the intermediate products. The final product's identity and purity should be rigorously established by the characterization methods detailed in the table above. Expected yields for each step should be in the range of 70-90% for the protection and activation steps, and 60-80% for the reduction and cyclization/purification steps, based on similar transformations reported in the literature.

Expertise and Experience: Causality Behind Experimental Choices

-

N,N-di-Boc Protection: The use of two Boc groups on the nitrogen of glutamic acid is crucial. A single Boc group may not sufficiently decrease the nucleophilicity of the amine, leading to potential side reactions during the activation and reduction steps. Furthermore, the di-Boc protected amino acid is less prone to racemization.[7][8]

-

Weinreb Amide Intermediate: The conversion of the carboxylic acid to a Weinreb amide provides a highly reliable method for the synthesis of the aldehyde. Unlike the reduction of esters or acid chlorides, the tetrahedral intermediate formed upon addition of the hydride reagent to the Weinreb amide is stable at low temperatures, preventing over-reduction to the alcohol.

-

Low-Temperature Reduction: Performing the DIBAL-H reduction at -78 °C is critical to prevent over-reduction of the Weinreb amide and to maintain the stereochemical integrity of the chiral center.

-

Ion-Exchange Purification: P5C is an amino acid and is zwitterionic at neutral pH. Ion-exchange chromatography is an ideal method for its purification from non-ionic and anionic impurities, providing a highly pure product.

Applications in Research and Drug Development

2,3-Dihydro-1H-pyrrole-5-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry. The pyrroline ring system is present in numerous biologically active compounds, and the carboxylic acid handle allows for further functionalization and incorporation into larger molecular scaffolds. This synthetic intermediate can be utilized in the development of:

-

Proline analogues: As a direct precursor to proline, P5C can be used in the synthesis of modified proline derivatives for incorporation into peptides and peptidomimetics.

-

Enzyme inhibitors: The unique structure of P5C can be exploited to design inhibitors for enzymes involved in amino acid metabolism.

-

Novel heterocyclic scaffolds: The pyrroline ring can be further elaborated to generate a diverse range of heterocyclic compounds with potential therapeutic applications.

References

-

Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Communications Biology, 2022. [Link]

-

Synthesis and use of N, N-di-Boc-glutamate gamma-semialdehydes and related aldehydes. Amino Acids, 2003. [Link]

-

Synthesis and Use of N,N-Di-Boc-glutamate: γ-Semialdehydes and Related Aldehydes. Request PDF, 2025. [Link]

-

Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Research Square, 2022. [Link]

-

L-D-1-Pyrroline-5-carboxylic acid (ECMDB01301). ECMDB, 2015. [Link]

-

P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis. Cells, 2021. [Link]

-

Synthesis and Use of N,N‐Di‐Boc‐glutamate: γ‐Semialdehydes and Related Aldehydes. ChemInform, 2004. [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 2007. [Link]

-

Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Nature, 2022. [Link]

-

Genetic and functional dissection of the glutamate-proline pathway reveals a shortcut for glutamate catabolism in Leishmania. bioRxiv, 2024. [Link]

-

Genetic and functional dissection of the glutamate-proline pathway reveals a shortcut for glutamate catabolism in Leishmania Gus. bioRxiv, 2024. [Link]

-

Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. MDPI, 2025. [Link]

-

Synthesis of 2,3-Dioxo-5-(substituted)arylpyrroles and Their 2-Oxo-5-aryl-3-hydrazone Pyrrolidine Derivatives. Molecules, 2009. [Link]

-

1 H NMR analysis of pyrrole H/D exchange. 1 H NMR spectra of pyrrole in D 2 O when incubated with (reaction) and without (ctrl) PA0254 UbiX. ResearchGate, 2021. [Link]

-

Show using arrow pushing how glutamate-5-semialdehyde cyclises into Δ1-py... Filo, 2025. [Link]

-

L-D-1-Pyrroline-5-carboxylic acid (PAMDB000329). P. aeruginosa Metabolome Database, 2018. [Link]

-

Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. ChemistryOpen, 2021. [Link]

-

2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI, 2024. [Link]

-

Conditions for the assay of glutamate semialdehyde aminotransferase that overcome the problem of substrate instability. The Biochemical journal, 1991. [Link]

-

Synthesis of 2,3-Dioxo-5-(substituted)arylpyrroles and Their 2-Oxo-5-aryl-3-hydrazone Pyrrolidine Derivatives. ResearchGate, 2025. [Link]

-

Synthesis of regio- and stereoselectively deuterium-labelled derivatives of l-glutamate semialdehyde for studies on carbapenem biosynthesis. Organic & Biomolecular Chemistry, 2009. [Link]

-

Glutamate-5-semialdehyde. Wikipedia, 2023. [Link]

-

Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. ChemSusChem, 2023. [Link]

Sources

- 1. P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P. aeruginosa Metabolome Database: L-D-1-Pyrroline-5-carboxylic acid (PAMDB000329) [pseudomonas.umaryland.edu]

- 3. Synthesis of 2,3-Dioxo-5-(substituted)arylpyrroles and Their 2-Oxo-5-aryl-3-hydrazone Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic and functional dissection of the glutamate-proline pathway reveals a shortcut for glutamate catabolism in Leishmania | bioRxiv [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Glutamate-5-semialdehyde - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. myneni.princeton.edu [myneni.princeton.edu]

- 10. Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Derivatization Strategies for 2,3-Dihydro-1H-pyrrole-5-carboxylic Acid (P5C) via GC-MS

This is a comprehensive Application Note and Protocol for the derivatization and GC-MS analysis of 2,3-dihydro-1H-pyrrole-5-carboxylic acid (commonly known as 1-Pyrroline-5-carboxylic acid or P5C ).

Abstract

The analysis of 2,3-dihydro-1H-pyrrole-5-carboxylic acid (P5C) is critical in studying proline metabolism, hyperprolinemia, and cellular stress responses. However, P5C presents a unique analytical challenge due to its amphoteric nature, lack of volatility, and—most critically—its spontaneous tautomeric equilibrium with Glutamate-5-semialdehyde (GSA) . Direct GC-MS analysis is impossible without derivatization. This guide details two validated protocols: (1) Methyl Chloroformate (MCF) Derivatization for rapid analysis in aqueous media, and (2) Oximation-Silylation for comprehensive metabolomic profiling.

Part 1: The Analytical Challenge (Scientific Rationale)

The "Chameleon" Analyte

The target molecule, systematically named 2,3-dihydro-1H-pyrrole-5-carboxylic acid , is the enamine tautomer of the biologically common 1-pyrroline-5-carboxylic acid (P5C) . In aqueous solution, these forms exist in a dynamic equilibrium with the open-chain aldehyde, Glutamate-5-semialdehyde (GSA) .

-

P5C (Cyclic Imine/Enamine): Dominant in neutral pH; unstable; prone to polymerization.

-

GSA (Open-Chain Aldehyde): Reactive aldehyde group; prone to oxidation to glutamate.

Why Standard Methods Fail

-

Thermal Instability: Under GC injection port temperatures (250°C), underivatized P5C degrades or polymerizes.

-

Multiple Peaks: Direct silylation (e.g., with BSTFA) often results in multiple chromatographic peaks representing the cyclic P5C-TMS, open-chain GSA-TMS, and various enol-TMS forms, making quantification impossible.

-

Water Intolerance: Traditional silylation requires strictly anhydrous conditions. Drying aqueous P5C samples often shifts the equilibrium or causes irreversible losses.

The Solution: Chemical Trapping

To analyze P5C successfully, we must "trap" the molecule in a stable, volatile form before it enters the GC column.

-

Strategy A (MCF): Traps the open-chain amine and acid functionalities as carbamates and esters in aqueous solution.

-

Strategy B (Oximation-TMS): Traps the aldehyde/ketone group as a stable oxime, preventing cyclization, followed by silylation of the acid.

Part 2: Visualizing the Chemistry

The following diagram illustrates the equilibrium and how the two derivatization strategies intercept these pathways.

Figure 1: Reaction pathways for P5C derivatization. The MCF method exploits the open-chain amine, while Oximation-Silylation traps the aldehyde functionality.

Part 3: Experimental Protocols

Protocol A: Methyl Chloroformate (MCF) Derivatization

Best For: Aqueous biological samples (urine, plasma, cell media), targeted quantification, and high throughput. Mechanism: Converts amino groups to carbamates and carboxyl groups to methyl esters.

Reagents Required[1][2][3]

-

Methyl Chloroformate (MCF): High purity (Sigma-Aldrich).

-

Methanol: Anhydrous.

-

Pyridine: Anhydrous.

-

Chloroform: HPLC grade (containing amylene as stabilizer).

-

Sodium Bicarbonate (20 mM): To adjust pH.

Step-by-Step Workflow

-

Sample Preparation: Take 50–100 µL of aqueous sample (or standard P5C solution).

-

Alkalinization: Add 100 µL of 20 mM Sodium Bicarbonate to ensure pH is slightly alkaline (crucial for MCF efficiency).

-

Solvent Addition: Add 100 µL of Methanol and 10 µL of Pyridine. Vortex briefly.

-

Derivatization Reaction:

-

Add 10 µL of Methyl Chloroformate (MCF) slowly.

-

Caution: Gas evolution (CO2) will occur.

-

Vortex vigorously for 30 seconds .

-

Optional: Add a second aliquot of 10 µL MCF to ensure complete derivatization of sterically hindered groups.

-

-

Extraction:

-

Add 150 µL of Chloroform.

-

Add 150 µL of 50 mM Sodium Bicarbonate (to neutralize excess acid).

-

Vortex for 10 seconds.

-

-

Separation: Centrifuge at 3,000 x g for 2 minutes. The chloroform (bottom layer) contains the P5C-MCF derivative.

-

Injection: Transfer the bottom chloroform layer to a GC vial insert. Inject 1 µL into the GC-MS.

Protocol B: Oximation-Silylation (Metabolomics Standard)

Best For: Comprehensive profiling, detection of both P5C and Glutamate, and when samples can be dried without loss. Mechanism: Methoxyamine "locks" the aldehyde of GSA; MSTFA silylates the carboxylic acid.

Reagents Required[1][2][3]

-

Methoxyamine Hydrochloride: 20 mg/mL in Pyridine.

-

MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (with 1% TMCS).

-

Internal Standard: Ribitol or d-Proline.

Step-by-Step Workflow

-

Drying: Evaporate 10–50 µL of sample to complete dryness using a SpeedVac or Nitrogen stream. Critical: Residual water will kill the silylation reagent.

-

Oximation (Aldehyde Trapping):

-

Add 50 µL of Methoxyamine HCl/Pyridine solution.

-

Incubate at 30°C for 90 minutes .

-

Note: This converts the equilibrium mixture of P5C/GSA entirely into the GSA-methoxime.

-

-

Silylation:

-

Add 50 µL of MSTFA.

-

Incubate at 37°C for 30 minutes .

-

-

Equilibration: Allow the sample to cool to room temperature for 10 minutes.

-

Injection: Transfer to a glass vial with a micro-insert. Inject 1 µL .

Part 4: GC-MS Parameters & Data Interpretation

Instrument Settings (Agilent 7890/5977 or equivalent)

| Parameter | Setting | Notes |

| Column | DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm) | Standard non-polar phase.[3] |

| Inlet Temp | 250°C | Splitless or 10:1 Split (concentration dependent). |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode. |

| Oven Program | 60°C (1 min) → 10°C/min → 300°C (5 min) | Slow ramp preserves separation of isomers. |

| Transfer Line | 280°C | Prevent condensation. |

| Source Temp | 230°C | Standard EI source. |

| Scan Range | m/z 50 – 550 | Covers derivative mass and fragments. |

Interpretation of Results

For MCF Derivative (Protocol A):

-

Analyte Detected: Methyl N-methoxycarbonyl-glutamate-5-semialdehyde (linear form).

-

Key Fragments: Look for m/z 59 (carboxymethyl), m/z 88, and the molecular ion [M]+ corresponding to the di-methyl ester/carbamate structure.

-

Advantage: Usually yields a single sharp peak.

For Oximation-TMS Derivative (Protocol B):

-

Analyte Detected: Glutamate-5-semialdehyde-methoxime-di-TMS.

-

Isomers: You may observe two peaks (syn- and anti- isomers of the oxime). Sum the areas of both peaks for quantification.

-

Key Fragments:

-

m/z 73: Trimethylsilyl group (generic).

-

m/z 174: Characteristic fragment for methoximated amino acids.

-

[M-15]+: Loss of methyl group from TMS.

-

Part 5: Troubleshooting & Validation

-

Low Sensitivity?

-

MCF: Ensure pH is > 8 before adding MCF. Acidic conditions inhibit the reaction.

-

TMS: Ensure the sample was completely dry. Even trace moisture hydrolyzes TMS esters.

-

-

Peak Tailing?

-

Active sites in the GC liner. Replace the liner with a deactivated (silanized) wool liner.

-

Old column. Trim 10cm from the front of the column.

-

-

Disappearing P5C?

-

P5C oxidizes to Glutamate easily. Keep samples on ice and analyze immediately after derivatization.

-

Use an internal standard (e.g., U-13C-Proline) to track recovery.

-

References

-

Smart, K. F., et al. (2010). Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography–mass spectrometry. Nature Protocols. [Link]

-

Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. [Link]

-

Forlani, G., et al. (2015). Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. MDPI (Plants). [Link]

-

Husek, P. (1998). Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents. Journal of Chromatography B. [Link]

Sources

- 1. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies [mdpi.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

Application Notes & Protocols for the Synthesis of N-Protected 2,3-Dihydro-1H-pyrrole-5-carboxylic Acid Esters

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing N-protected 2,3-dihydro-1H-pyrrole-5-carboxylic acid esters, key heterocyclic scaffolds in medicinal chemistry and drug development. We will delve into the critical considerations for selecting appropriate nitrogen protecting groups, explore various methodologies for constructing the dihydropyrrole core, and detail procedures for the final esterification. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the 2,3-Dihydro-1H-pyrrole Scaffold

The 2,3-dihydro-1H-pyrrole, also known as a Δ¹-pyrroline, core structure is a prevalent motif in a wide array of biologically active natural products and synthetic pharmaceuticals. The inherent structural features of this scaffold, including its conformational rigidity and the presence of a nitrogen heteroatom, make it a valuable building block for creating diverse molecular architectures with specific biological targets. Esters of N-protected 2,3-dihydro-1H-pyrrole-5-carboxylic acid, in particular, serve as versatile intermediates for further functionalization, enabling the synthesis of complex molecules such as pyrrolizidine alkaloids and novel therapeutic agents. The N-protecting group is crucial for modulating the reactivity of the pyrroline ring and ensuring the success of subsequent synthetic transformations.

Strategic Selection of the Nitrogen Protecting Group

The choice of the N-protecting group is a critical first step that can significantly influence the outcome of the entire synthetic sequence. An ideal protecting group should be easy to introduce, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not compromise the integrity of the final molecule.

| Protecting Group | Common Reagent for Introduction | Cleavage Conditions | Advantages | Disadvantages |

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl) | Stable to a wide range of non-acidic conditions; often improves solubility. | Labile to strong acids. |

| Cbz (Carboxybenzyl) | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. | Requires hydrogenation for removal, which can affect other functional groups like alkenes. |

| Ts (Tosyl) | p-Toluenesulfonyl chloride (TsCl) | Strong reducing agents (e.g., Na/NH₃) or harsh acidic conditions. | Very stable; electron-withdrawing nature can influence reactivity. | Difficult to remove under mild conditions[1]. |

| SES (2-(Trimethylsilyl)ethanesulfonyl) | 2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl) | Fluoride sources (e.g., TBAF, HF) | Stable to many conditions; can be cleaved to either the pyrrole or the free-amine pyrroline depending on the conditions[1]. | Reagents can be more expensive. |

Expert Insight: For many applications, the Boc group is a preferred choice due to its general stability and the ease of its removal under acidic conditions which are often compatible with the final product. However, if the synthetic route involves acidic steps, the Cbz group provides a robust alternative, provided that no other reducible functional groups are present. The tosyl group is exceptionally stable but its harsh removal conditions limit its broad applicability[1].

Synthetic Pathways to the 2,3-Dihydro-1H-pyrrole Core

The construction of the 2,3-dihydro-1H-pyrrole ring is the cornerstone of the synthesis. Several methodologies have been developed, with the Dieckmann condensation being a classical and widely employed approach.

Intramolecular Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which in this context is the desired N-protected 2,3-dihydro-1H-pyrrole-5-carboxylic acid ester[2][3]. This reaction is typically promoted by a strong base.

Causality in Reagent Selection for Dieckmann Condensation:

-

Base: A strong, non-nucleophilic base is essential to deprotonate the α-carbon of one ester group to form the enolate without competing nucleophilic attack at the ester carbonyls. Sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) are commonly used for this purpose[2].

-

Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or toluene are required to prevent quenching of the strong base and the reactive enolate intermediate[2].

-

Temperature: The reaction is often initiated at a low temperature to control the rate of enolate formation and then warmed to facilitate the cyclization.

Other Cyclization Strategies

While the Dieckmann condensation is prevalent, other methods for forming the dihydropyrrole ring exist:

-

Intramolecular Hydroamination: The cyclization of N-(3-butynyl)-sulfonamides catalyzed by palladium or gold salts can yield 2,3-dihydro-1H-pyrroles in high yields, particularly with microwave assistance[4][5].

-

Reductive Cyclization of Nitroalkanes: Michael addition of nitroalkanes to chalcones followed by in-situ reduction and cyclization provides a route to substituted Δ¹-pyrrolines[6].

-

Ring-Closing Metathesis (RCM): N-protected diallylamines can undergo RCM followed by in-situ oxidation to furnish the corresponding N-protected pyrroles, which can then be selectively reduced to the dihydropyrroline.

Esterification of the Carboxylic Acid

Once the N-protected 2,3-dihydro-1H-pyrrole-5-carboxylic acid is formed, the final step is the esterification. Several methods are available, and the choice depends on the scale of the reaction and the sensitivity of the substrate.

-

Fischer Esterification: This is a classic method involving heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid[7][8]. While straightforward, the harsh conditions can be detrimental to sensitive substrates.

-

Carbodiimide-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for mild and efficient esterification[9][10]. These reactions are often catalyzed by 4-dimethylaminopyridine (DMAP)[10]. This method is particularly useful for sterically hindered alcohols and acids[9][10].

Detailed Experimental Protocols

Protocol 1: Synthesis of (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-carboxyl-2,3-dihydro-1H-pyrrole

This protocol is adapted from a patented procedure and illustrates a method for preparing a di-protected dihydropyrrole derivative[11].

Materials:

-

(S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-carboxyl-2,3-dihydro-1H-pyrrole (starting material from a preceding step)

-

10% Palladium on carbon (wet)

-

Methanol

-

Acetic acid

Procedure:

-

To a 100 mL single-necked bottle, add (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-carboxyl-2,3-dihydro-1H-pyrrole (3.13 g, 10 mmol).

-

Add 10% wet Pd/C (0.7 g, 30% by weight).

-

Add one drop of acetic acid and 5 mL of methanol.

-

Stir the mixture at 25°C overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to yield the product.

Expected Outcome:

-

(2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-carboxyl pyrrolidine is obtained in quantitative yield with high enantiomeric excess (ee 98.8%)[11].

Protocol 2: General Procedure for Dieckmann Condensation

This is a general protocol for the intramolecular cyclization to form the β-keto ester.

Materials:

-

N-protected diester substrate

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF) or Toluene

-

Anhydrous HCl in ether or aqueous acid for work-up

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 equivalents) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve the N-protected diester (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture back to 0°C and cautiously quench the excess NaH by the slow addition of ethanol.

-

Pour the mixture into ice-cold water and acidify to pH 3-4 with dilute HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude β-keto ester.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: DCC/DMAP-Mediated Esterification

This protocol is a mild and efficient method for esterification[10].

Materials:

-

N-protected 2,3-dihydro-1H-pyrrole-5-carboxylic acid

-

Alcohol (1.5 equivalents)

-

Dicyclohexylcarbodiimide (DCC, 1.1 equivalents)

-

4-Dimethylaminopyridine (DMAP, 0.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the N-protected carboxylic acid (1 equivalent), alcohol (1.5 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction at 0°C for 30 minutes and then at room temperature for 3-5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

Conclusion

The synthesis of N-protected 2,3-dihydro-1H-pyrrole-5-carboxylic acid esters is a well-established yet continually evolving field. The choice of N-protecting group and the method for ring construction are pivotal decisions that dictate the overall efficiency and success of the synthesis. The Dieckmann condensation remains a robust and reliable method for constructing the pyrroline core, while modern esterification techniques like DCC/DMAP coupling offer mild and efficient means to access the final target compounds. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently approach the synthesis of these valuable heterocyclic building blocks.

References

- Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides.Organic & Biomolecular Chemistry.

- Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation.

- Application of the Dieckmann Condens

- 2-Trimethylsilylethanesulfonyl (SES) versus Tosyl (Ts) Protecting Group in the Preparation of Nitrogen-Containing Five-Membered Rings.

- Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols.PMC.

- Synthesis of 2,3-dihydro-1: H -pyrroles by intramolecular cyclization of N -(3-butynyl)-sulfonamides.

- Dieckmann Condens

- Synthesis of 1H-2,3-dihydropyrrolizine derivatives as precursors of bifunctional alkylating agents.

- Dieckmann Condensation.

- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.Organic & Biomolecular Chemistry.

- Indium(III)

- The Dieckmann Condens

- Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies.MDPI.

- Synthesis of 2,3-Dioxo-5-(substituted)

- Esterification of Carboxylic Acids.Organic Syntheses.

- Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties.Canadian Science Publishing.

- 1-Pyrroline synthesis.Organic Chemistry Portal.

- Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety.

- Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties.

- Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids

- Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties.Canadian Science Publishing.

- Pyrrole synthesis.Organic Chemistry Portal.

- Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D.Journal of the American Chemical Society.

- Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II.

- Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D.PMC.

- Esterification - alcohols and carboxylic acids.Chemguide.

- A bifunctional enzyme (delta 1-pyrroline-5-carboxylate synthetase) catalyzes the first two steps in proline biosynthesis in plants.PubMed.

- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu.SciSpace.

- Pyrroline-5-carboxylate synthase activity in mammalian cells.Semantic Scholar.

- Synthesis of Esters from Carboxylic Acids and Deriv

- Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2

- Simple Method for the Esterification of Carboxylic Acids.Organic Chemistry Portal.

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific

- N-Boc-pyrrole.ChemSynthesis.

- N-Boc-pyrroline.Chemdad.

- 1-Pyrroline-5-carboxylic acid.Wikipedia.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scholars.ncu.edu.tw [scholars.ncu.edu.tw]

- 6. 1-Pyrroline synthesis [organic-chemistry.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 11. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2,3-Dihydro-1H-Pyrrole-5-Carboxylic Acid in Solution

An in-depth technical guide by a Senior Application Scientist

Welcome to the technical support center for 2,3-dihydro-1H-pyrrole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the oxidation of this compound in solution. As a Senior Application Scientist, my goal is to offer not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

The stability of your reagents is paramount to the reproducibility and success of your research. 2,3-Dihydro-1H-pyrrole-5-carboxylic acid, a cyclic imine, is susceptible to oxidative degradation, which can compromise your results. This guide provides a comprehensive overview of the causes of this instability and practical, field-proven methods to mitigate it.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of 2,3-dihydro-1H-pyrrole-5-carboxylic acid turning yellow/brown?

A change in color is a common indicator of degradation. This is likely due to oxidation of the dihydropyrrole ring, which can lead to the formation of conjugated systems that absorb visible light. The oxidation can be initiated by atmospheric oxygen (autoxidation), light (photo-oxidation), or reactive oxygen species present in your solvent.[1]

Q2: What are the primary factors that accelerate the oxidation of this compound?

The main culprits are:

-

Oxygen: The presence of dissolved molecular oxygen is a key driver of autoxidation.[2]

-

Light: UV and even ambient light can provide the energy for photo-oxidation reactions.[1][3]

-

pH: Both strongly acidic and alkaline conditions can catalyze degradation pathways.[4]

-

Temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation.

-

Trace Metal Ions: Metal ions like copper and iron can catalyze oxidative degradation.[5]

Q3: What are the likely degradation products?

While specific studies on this exact molecule are limited, based on the chemistry of related pyrrole and dihydropyrrole compounds, likely degradation products include:

-

Aromatized pyrrole-2-carboxylic acid: Loss of hydrogen to form the more stable aromatic pyrrole ring.

-

Pyrrolin-2-ones: Introduction of a carbonyl group on the ring.[1][3]

-

Maleimides: Further oxidation can lead to the formation of maleimide derivatives.[1]

-

Ring-opened products: Severe oxidation can break the heterocyclic ring, forming linear dicarboxylic acids or other fragments.

Q4: How should I store the solid compound and its solutions?

For optimal stability, adhere to the following storage conditions:

| Form | Temperature | Atmosphere | Light Conditions | Container |

| Solid | 2-8 °C | Inert Gas (Argon or N₂) | Dark (Amber vial) | Tightly sealed |

| Solution | 2-8 °C (short-term) or ≤ -20 °C (long-term) | Inert Gas (headspace) | Dark (Amber vial) | Tightly sealed |

Troubleshooting Guide

My solution of 2,3-dihydro-1H-pyrrole-5-carboxylic acid shows a new peak in the HPLC analysis after a day. What could be the cause?

The appearance of a new peak, especially one that grows over time, is a strong indication of degradation. Given the nature of the compound, this is most likely an oxidation product.

-

Immediate Action: Analyze your sample preparation and storage. Was the solvent degassed? Was the vial flushed with an inert gas? Was it protected from light?

-

Troubleshooting Workflow: Follow the decision tree below to diagnose and resolve the issue.

Caption: Decision workflow for troubleshooting oxidation.

Understanding the Oxidation Mechanism

The dihydropyrrole ring is susceptible to oxidation through several pathways. The imine double bond and the adjacent allylic C-H bonds are the most reactive sites.

Caption: Potential oxidative degradation pathways.

The primary mechanism in many lab settings is autoxidation, a radical chain reaction involving molecular oxygen.[2] Photo-oxidation can also occur, where light excites the molecule or a photosensitizer, leading to reaction with singlet oxygen.[1] Both pathways can ultimately lead to more stable, but undesired, aromatic or ring-opened structures.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution in an Organic Solvent

This protocol is recommended for preparing stock solutions in solvents like DMSO, DMF, or methanol.

Materials:

-

2,3-dihydro-1H-pyrrole-5-carboxylic acid

-

Anhydrous solvent (e.g., DMSO)

-

Butylated hydroxytoluene (BHT)

-

Argon or Nitrogen gas with a manifold

-

Dry, amber glass vials with PTFE-lined septa caps

-

Syringes and needles

Procedure:

-

Prepare Antioxidant Stock: Prepare a 1 M stock solution of BHT in the chosen anhydrous solvent.

-

Degas Solvent: Degas the required volume of the primary solvent by sparging with argon or nitrogen for at least 15-20 minutes.

-

Inert Atmosphere: In a glove box or using a Schlenk line, weigh the desired amount of 2,3-dihydro-1H-pyrrole-5-carboxylic acid into a dry, amber vial.

-

Add Antioxidant: Add the BHT stock solution to the degassed primary solvent to achieve a final BHT concentration of 100 µM. For example, add 1 µL of 1 M BHT stock to 10 mL of solvent.

-

Dissolve Compound: Using a syringe, transfer the BHT-containing solvent to the vial with the solid compound. Cap the vial tightly.

-

Mix: Gently swirl or vortex until the compound is fully dissolved.

-

Storage: Flush the headspace of the vial with argon or nitrogen before sealing for storage at ≤ -20 °C.

Causality: The use of an inert gas and degassed solvent minimizes the presence of oxygen, the primary oxidant in autoxidation. BHT acts as a radical scavenger, terminating the radical chain reactions that propagate oxidation.[6] Storing in an amber vial at low temperature protects against photo-oxidation and slows down any residual degradation.

Protocol 2: Preparation of a Stabilized Aqueous Buffer Solution

This protocol is for preparing solutions in aqueous buffers for biological or biochemical assays.

Materials:

-

2,3-dihydro-1H-pyrrole-5-carboxylic acid

-

High-purity water (e.g., Milli-Q)

-

Buffer components (e.g., phosphate or MES)

-

L-Ascorbic acid

-

Argon or Nitrogen gas

-

Amber vials or tubes

Procedure:

-

Prepare Buffer: Prepare your desired buffer (e.g., 50 mM phosphate buffer) using high-purity water.

-

Degas Buffer: Thoroughly degas the buffer by sparging with argon or nitrogen for at least 30 minutes.

-

Adjust pH: Adjust the pH of the degassed buffer to between 6.0 and 7.0. Stability is often compromised at highly acidic or alkaline pH.[4]

-

Add Antioxidant: Just before use, dissolve L-ascorbic acid in the degassed buffer to a final concentration of 0.1-1 mM.

-

Prepare Solution: Weigh the 2,3-dihydro-1H-pyrrole-5-carboxylic acid in an amber tube. Add the antioxidant-containing buffer and dissolve completely.

-

Use Immediately: Aqueous solutions are generally less stable than organic stock solutions. It is highly recommended to prepare them fresh for each experiment.

-

Storage (if necessary): If short-term storage is unavoidable, flush the headspace with inert gas, seal tightly, and store on ice, protected from light.

Causality: Controlling the pH to a neutral or slightly acidic range can prevent acid- or base-catalyzed degradation.[7] Ascorbic acid is a water-soluble antioxidant that effectively scavenges reactive oxygen species.[5] Preparing the solution fresh and using degassed buffers minimizes exposure to oxygen.

Protocol 3: Monitoring Stability by HPLC

Regularly checking the purity of your stock solution is crucial.

Suggested HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[7]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

-

Detection: UV detector at a wavelength where the compound has good absorbance (e.g., determined by a UV scan, likely around 220-280 nm).

-

Procedure:

-

Inject a freshly prepared standard solution to establish the retention time and peak shape of the pure compound.

-

Inject your stored solution at regular intervals (e.g., weekly for -20 °C storage, daily for solutions in use).

-

Monitor for the appearance of new peaks or a decrease in the area of the main peak. A decrease in the main peak area without the appearance of new peaks might suggest the formation of insoluble polymers.

-

References

-

Witkop, B. (1956). Imine-Enamine Systems and the Mechanism of their Oxidation. Journal of the American Chemical Society, 78(12), 2873–2882. Available at: [Link]

-

Pinelo, M., et al. (2004). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry. Available at: [Link]

-

Lightner, D. A., & Quistad, G. B. (1972). Pyrrole photo-oxidation. The direct formation of maleimides. Journal of the Chemical Society D: Chemical Communications, (15), 855-856. Available at: [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38383-38388. Available at: [Link]

-

Plaetzer, K., et al. (2021). Photooxidation of Dipyrrinones: Reaction with Singlet Oxygen and Characterization of Reaction Intermediates. The Journal of Organic Chemistry. Available at: [Link]

-

Molgo, J., et al. (2011). Cyclic Imines: Chemistry and Mechanism of Action: A Review. Marine Drugs, 9(11), 2219–2254. Available at: [Link]

-

Lightner, D. A., & Quistad, G. B. (1972). Pyrrole photo-oxidation. Unusual products from 2,5-dimethylpyrrole. Journal of the Chemical Society, Chemical Communications, (1), 25-26. Available at: [Link]

-

Ascorbic acid catalyzed synthesis of N-substituted pyrrole derivatives. (2024). ResearchGate. Available at: [Link]

-

Hausch, B. J. (2018). Chemistry and stabilization of 2-acetyl-1-pyrroline. University of Illinois at Urbana-Champaign. Available at: [Link]

-

Teneva, D., et al. (2015). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAHOST. Available at: [Link]

-

Forgione, A., et al. (2023). Tuning Directed Photooxidation-Induced Conversion of Pyrrole-Based Styryl Coumarin Dual-Color Photoconverters. Chemistry – A European Journal, 29(20), e202203933. Available at: [Link]

-

Andersen, M. B. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Available at: [Link]

-

Teneva, D., et al. (2015). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. ResearchGate. Available at: [Link]

-

Spagou, K., et al. (2023). Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems. Amino Acids, 55(10), 1279–1290. Available at: [Link]

-

Funari, C. S., et al. (2020). Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. Plants, 9(12), 1679. Available at: [Link]

-

Mikuni, T., et al. (1987). Scavenging effect of butylated hydroxytoluene on the production of free radicals by the reaction of hydrogen peroxide with N-methyl-N'-nitro-N-nitrosoguanidine. Journal of the National Cancer Institute, 79(2), 281-283. Available at: [Link]

-

Sheraz, M. A., et al. (2017). Stability and Stabilization of Ascorbic Acid. ResearchGate. Available at: [Link]

-

Yordanova, D., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 28(24), 8056. Available at: [Link]

-

Salar-Behzadi, S., et al. (2014). Stabilization of the potent odorant 2-acetyl-1-pyrroline and structural analogues by complexation with zinc halides. Journal of Agricultural and Food Chemistry, 62(35), 8829–8836. Available at: [Link]

-

Wikipedia. (n.d.). 1-Pyrroline-5-carboxylic acid. Retrieved from [Link]

-

Sessa, M., et al. (2018). PTCA (1H-pyrrole-2,3,5-tricarboxylic acid) as a marker for oxidative hair treatment. Journal of Forensic Sciences, 63(4), 1239-1244. Available at: [Link]

-

Spiclin, P., et al. (2003). Stability of vitamin C derivatives in solution and topical formulations. Acta Pharmaceutica, 53(4), 225-232. Available at: [Link]

-

Gąsior, L., et al. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules. Available at: [Link]

-

Petkova, N., et al. (2022). Novel Ascorbic Acid Co-Crystal Formulations for Improved Stability. Pharmaceutics, 14(11), 2496. Available at: [Link]

-

PAMDB. (n.d.). L-delta-1-Pyrroline-5-carboxylic acid (PAMDB000329). P. aeruginosa Metabolome Database. Retrieved from [Link]

-

Alexov, E. (2015). On the pH-optimum of activity and stability of proteins. PeerJ, 3, e1033. Available at: [Link]

- European Patent Office. (2006). Stabilized derivatives of ascorbic acid (EP1620419A2).

-

Chen, Y., et al. (2023). Endogenous 1-H-Pyrrole-2,3,5-Tricarboxylic Acid (PTCA) in Hair and Its Forensic Applications: A Pilot Study on a Wide Multi-Ethnic Population. ResearchGate. Available at: [Link]

-

Ledesma-Amaro, R., et al. (2016). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. ChemistryOpen, 5(5), 457–462. Available at: [Link]

-

Krajcova, A., et al. (2009). Formation of carboxylic acids during degradation of monosaccharides. Czech Journal of Food Sciences, 27(Special Issue), S16-S19. Available at: [Link]

-

Lin, T.-H., et al. (2018). Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. Toxins, 10(11), 447. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]

-

Yıldırım, İ., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. ACG Publications. Available at: [Link]

-

Cacho, J., et al. (2018). Transannular Approach to 2,3-Dihydropyrrolo[1,2-b]isoquinolin-5(1H)-ones through Brønsted Acid-Catalyzed Amidohalogenation. Molecules, 23(11), 2969. Available at: [Link]

- Central Food Technological Research Institute. (n.d.). A process for the stabilization of 2-acetyl-1-pyrroline.

-

Gasperotti, M., et al. (2015). Synthesis of BHT-like derivatives 1 and 2 suitable for the functionalization of CoNPs-N3. ResearchGate. Available at: [Link]

-

A. F. M. Fahmy, et al. (2021). Autoxidation Enhances Anti-Amyloid Potential of Flavone Derivatives. Antioxidants, 10(9), 1421. Available at: [Link]

Sources

- 1. Pyrrole photo-oxidation. The direct formation of maleimides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrrole photo-oxidation. Unusual products from 2,5-dimethylpyrrole - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Scavenging effect of butylated hydroxytoluene on the production of free radicals by the reaction of hydrogen peroxide with N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oatext.com [oatext.com]

Technical Support Center: Functionalizing Sterically Congested 2,3-Dihydro-1H-pyrrole-5-carboxylic Acid

Status: Active Ticket ID: CHEM-SUP-882 Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Functionalizing 2,3-dihydro-1H-pyrrole-5-carboxylic acid (also known as 3,4-dehydroproline) presents a "perfect storm" of synthetic challenges. Unlike saturated proline, the C3-C4 double bond flattens the ring, altering the trajectory of nucleophilic attack. When combined with bulky N-protecting groups (Boc, Fmoc, Cbz), the C5-carboxylic acid becomes sterically occluded. Furthermore, the allylic nature of the C5-proton significantly increases acidity, making the molecule highly prone to base-mediated racemization (epimerization) during activation.

This guide moves beyond standard EDC/NHS chemistry, providing high-fidelity protocols using T3P (Propylphosphonic Anhydride) and TFFH (Fluoro-amidinium salts) to overcome these barriers while preserving stereochemical integrity.

Module 1: Diagnostic Workflow

Before selecting a reagent, diagnose the specific failure mode of your current reaction.

Figure 1: Decision tree for troubleshooting amide coupling failures in hindered pyrrole systems.

Module 2: The "Gold Standard" Protocol (T3P)

Best for: Minimizing racemization while maintaining high reactivity. Mechanism: T3P (Propylphosphonic Anhydride) forms a mixed anhydride that is highly reactive but does not generate a free acid byproduct that could catalyze side reactions. It acts as a scavenger for water and requires milder bases.

Comparative Data: T3P vs. Standard Reagents

| Reagent | Yield (24h) | Epimerization (% D-isomer) | Steric Tolerance |

| EDC / HOBt | 15-30% | 5-12% | Low |

| HATU / DIPEA | 65-80% | 15-25% (High Risk) | High |

| T3P / Pyridine | 85-92% | < 1% | High |

Step-by-Step Protocol

-

Preparation: Dissolve N-protected 2,3-dihydro-1H-pyrrole-5-carboxylic acid (1.0 equiv) and the amine nucleophile (1.1 equiv) in anhydrous EtOAc or 2-MeTHF (0.1 M concentration). Note: Avoid DMF if possible; T3P performs exceptionally well in EtOAc, simplifying workup.

-

Base Addition: Cool to 0 °C. Add Pyridine (3.0 equiv).

-

Why Pyridine? It buffers the system effectively without being strong enough to deprotonate the sensitive C5-position (

-proton), unlike TEA or DIPEA.

-

-

Activation: Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise.

-

Reaction: Allow to warm to room temperature. Stir for 2–12 hours.

-

Workup: Dilute with water. The organic layer retains the product. Wash with 0.5 M HCl (to remove pyridine), then NaHCO₃, then brine.

Expert Insight: If the amine is a hydrochloride salt, increase pyridine to 4.0 equiv. Do not use HOBt/HOAt additives with T3P; they are unnecessary and may increase racemization.

Module 3: The "Nuclear Option" (Acid Fluorides via TFFH)

Best for: Extremely sterically hindered amines (e.g., tert-butyl amines, aniline derivatives) where T3P fails. Mechanism: TFFH converts the carboxylic acid into an Acid Fluoride .[1][2] Acid fluorides are distinct because the leaving group (-F) is physically small (low steric demand) compared to -OBt or -OAt esters, allowing the nucleophile to access the carbonyl carbon even in congested systems.

TFFH Activation Pathway

Figure 2: TFFH converts the bulky acid into a compact Acid Fluoride, bypassing steric clash.

Step-by-Step Protocol

-

Setup: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M).

-

Note: If solubility is poor, use DMF, but DCM is preferred for TFFH.

-

-

Activation: Add TFFH (1.1 equiv) and DIPEA (2.5 equiv) under nitrogen. Stir for 30 minutes at 0 °C.

-

Coupling: Add the hindered amine (1.2 equiv).

-

Catalysis (Optional): If the reaction is sluggish after 2 hours, add 0.1 equiv of 4-DMAP .

-

Warning: DMAP increases racemization risk. Only use if yield is critical and stereochemistry is secondary or confirmed stable.

-

-

Quench: Quench with water. Standard extraction.

Module 4: Controlling Racemization (The "Alpha-Proton" Problem)

The 2,3-dihydro-1H-pyrrole core is uniquely sensitive. The double bond (C3=C4) is allylic to the C5 chiral center. This orbital alignment makes the C5 proton significantly more acidic than in saturated proline.

Strategies to Prevent Epimerization:

-

Avoid Uronium Salts (HATU/HBTU) with DIPEA: The basicity of DIPEA combined with the high reactivity of HATU often leads to oxazolone formation, which rapidly racemizes.

-

Use Collidine: If you must use a base-dependent reagent (like HATU), substitute DIPEA with 2,4,6-Collidine . It is sufficiently nucleophilic to assist activation but sterically hindered enough to struggle with abstracting the C5 proton.

-

Oxyma Pure: Replace HOBt with Oxyma Pure . It creates a less basic environment and suppresses epimerization more effectively than HOAt/HOBt.

FAQ: Troubleshooting & Optimization

Q: My LCMS shows the mass of the product, but two peaks are close together. What is this? A: This is likely the D- and L-epimers. The 2,3-dihydro core racemizes easily. Switch to the T3P/Pyridine protocol (Module 2) immediately. If separation is required, use a Chiralpak AD-H or OD-H column for HPLC purification.